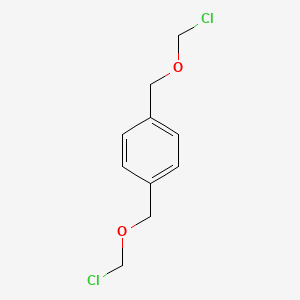
1,4-Bis(chloromethoxymethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(chloromethoxymethyl)benzene is a benzyl ether.
Wissenschaftliche Forschungsanwendungen
Synthesis of 1,4-Bis(chloromethoxymethyl)benzene
The synthesis of this compound typically involves the chloromethylation of benzene derivatives. Various methods have been documented, including the use of chloromethyl methyl ether in the presence of Lewis acids such as aluminum chloride. This process allows for the introduction of chloromethyl groups at the para positions of the benzene ring, resulting in a compound that can be further utilized in polymerization reactions and other chemical syntheses .
Polymer Science Applications
Hyperbranched Polyesters: One notable application of this compound is in the synthesis of hyperbranched polyesters (HBPEs). Research has demonstrated that BCMB can react with dicarboxylic acids to form HBPEs through polycondensation reactions. These polymers exhibit unique properties such as high solubility and tunable molecular weights, making them suitable for applications in coatings and adhesives .
Photo-Crosslinkable Materials: BCMB has been utilized in the development of photo-crosslinkable materials. By incorporating methacryloyl groups into hyperbranched polyesters synthesized from BCMB, researchers have created materials that can undergo radical polymerization upon exposure to ultraviolet light. This property is advantageous for applications in photolithography and microfabrication .
Medicinal Chemistry Applications
Anticancer Properties: Studies have explored the potential anticancer effects of compounds derived from this compound. The compound's ability to form coordination complexes with metal ions may enhance its efficacy as a therapeutic agent. Research indicates that these complexes can exhibit selective toxicity towards cancer cells while minimizing damage to healthy tissues .
Drug Delivery Systems: BCMB's structural characteristics allow it to function as a ligand for metal ions, which can be leveraged to design drug delivery systems. By forming stable complexes with therapeutic agents, BCMB can facilitate targeted drug delivery, improving therapeutic outcomes while reducing side effects .
Environmental and Safety Considerations
While this compound has promising applications, it is essential to consider its safety profile. The compound is classified as corrosive and an environmental hazard. Studies have indicated potential carcinogenic effects when tested on animal models . Therefore, handling protocols must adhere to safety regulations to mitigate exposure risks.
Case Studies
Eigenschaften
CAS-Nummer |
56894-91-8 |
|---|---|
Molekularformel |
C10H12Cl2O2 |
Molekulargewicht |
235.1 g/mol |
IUPAC-Name |
1,4-bis(chloromethoxymethyl)benzene |
InChI |
InChI=1S/C10H12Cl2O2/c11-7-13-5-9-1-2-10(4-3-9)6-14-8-12/h1-4H,5-8H2 |
InChI-Schlüssel |
BXIVHTWXKYBJEM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1COCCl)COCCl |
Kanonische SMILES |
C1=CC(=CC=C1COCCl)COCCl |
Key on ui other cas no. |
56894-91-8 |
Synonyme |
1,4-bis(chloromethoxymethyl)benzene |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















